
RMC-4550
説明
RMC-4550 is a potent, selective allosteric inhibitor of SHP2 (Src homology-2 domain-containing phosphatase 2), a key regulator of the RAS/MAPK signaling pathway. It stabilizes the auto-inhibited conformation of wild-type SHP2, preventing its activation by phosphotyrosine signaling complexes . With an IC50 of 0.583 nM, this compound exhibits 50-fold higher potency than the first-generation SHP2 inhibitor SHP099 . Preclinical studies demonstrate its efficacy in diverse cancer models, including KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), EGFR-driven esophageal carcinoma, and acute myeloid leukemia (AML) . This compound also modulates tumor immune microenvironments by enhancing MHC-I/PD-L1 expression and synergizing with immune checkpoint inhibitors .
準備方法
RMC-4550は、市販されている中間体から一連の線形ステップによって合成されます。合成は、全体で6ステップ、5つの線形ステップを含みます。 合成経路は、X線データからの構造的洞察に基づいており、非常に強力で選択的なアロステリックSHP2阻害剤を実現することを目指しています . This compoundの詳細な構造活性相関と化学構造は、さまざまな研究で発表されています .
化学反応の分析
RMC-4550は、主にSHP2との相互作用に焦点を当てて、さまざまな化学反応を起こします。 ヒトSHP2全長をIC50 1.55 nMで阻害し、PC9細胞でpERK読み出し値を使用して39 nMの細胞内IC50を持っています . 本化合物は、SHP2の触媒ドメイン、14種類の追加のタンパク質ホスファターゼ、および468種類のタンパク質キナーゼのパネルに対して、10 µMまで検出可能な阻害活性を示しません . これらの反応から生成される主な生成物には、SHP2活性の阻害が含まれ、RAS-MAPKシグナル伝達経路に下流効果をもたらします .
科学研究への応用
食道癌や骨髄増殖性腫瘍など、さまざまな癌の前臨床モデルで有効性が示されています . 本化合物は、腫瘍微小環境における免疫応答を調節する能力を実証しており、RAS経路駆動癌の有望な調査治療法となっています . さらに、this compoundは、チェックポイント阻害剤やCSF1R遮断など、他の治療法と組み合わせて、抗腫瘍活性を強化するために研究されてきました .
科学的研究の応用
Efficacy in Cancer Models
-
Acute Myeloid Leukemia (AML) :
- RMC-4550 demonstrated effectiveness against FLT3 and KIT mutant AML cell lines. It reduced cell viability and modulated pro-apoptotic and anti-apoptotic protein expressions, enhancing the sensitivity of these cells to other therapies like venetoclax .
- In vivo studies showed significant reductions in white blood cells and improved health outcomes in mouse models with established myeloproliferative neoplasms (MPN) treated with this compound .
- Non-Small Cell Lung Cancer (NSCLC) :
- Pancreatic Ductal Adenocarcinoma (PDAC) :
Immunomodulatory Effects
This compound not only targets tumor cells but also modulates the immune microenvironment. It has been shown to:
- Induce antitumor immunity comparable to checkpoint inhibitors by altering T-cell infiltrates and macrophage populations within tumors .
- Promote the depletion of protumorigenic M2 macrophages while increasing M1 macrophages, contributing to an overall antitumor immune response .
Data Summary
作用機序
RMC-4550は、RAS-MAPK経路の主要なシグナル伝達ノードであるSHP2をアロステリックに阻害することによって効果を発揮します。 SHP2は、調節免疫受容体のリン酸化シグナルモチーフに結合することによって、RASとその下流エフェクターの活性化を促進します . This compoundによるSHP2の阻害は、腫瘍促進性M2マクロファージの枯渇とM1マクロファージの増加につながり、抗腫瘍免疫を促進します . 本化合物は、RAS-MAPK経路の下流エフェクターであるERKのリン酸化も阻害し、腫瘍の増殖を抑制します .
類似の化合物との比較
This compoundは、SHP2のアロステリック阻害剤としての高い効力と選択性において独特です。 類似の化合物には、SHP099とTNO155が含まれ、これらもSHP2を標的とするが、分子構造と作用機序が異なります . SHP099は、this compoundと同様に、肺胞およびM2様マクロファージ集団を枯渇させることが示されています . TNO155は、PD-1遮断との併用効果を実証しており、免疫療法における可能性を示しています
類似化合物との比較
Allosteric SHP2 Inhibitors
- Potency : this compound’s biochemical and cellular potency surpasses SHP099, with geometric mean IC50 values of 36 nM (vs. 4700 nM for KRASG12C inhibitor ARS-853) in suppressing pERK in KRASG12C models .
- Mutation Sensitivity : Unlike SHP099, this compound shows reduced activity against hyperactive SHP2 mutants (e.g., SHP2E76K) and fails to inhibit RAS-GTP in NRASQ61L-driven cancers .
Other SHP2 Inhibitors
- SBI-4668 : Demonstrates superior growth inhibition in AML patient-derived cells compared to this compound (10 μM SBI-4668 vs. 10 μM this compound reduced viability by >50% vs. ~30%, respectively) .
- Combination with Venetoclax : this compound synergizes with the BCL2 inhibitor venetoclax in AML by downregulating MCL1 and enhancing apoptosis, mirroring effects seen with gilteritinib .
RAS/MAPK Pathway Inhibitors
- LY3214996: In KRAS-mutant PDAC, this compound + LY3214996 reduces tumor volume by 80% in xenografts, outperforming monotherapies .
- Ruxolitinib : this compound enhances JAK2 inhibition, reducing hepatomegaly and fibrosis in myeloproliferative neoplasms (MPNs) .
Pharmacokinetic and Mutation-Specific Profiles
- Pharmacokinetics : this compound exhibits prolonged tissue retention (1/6th maximal concentration detectable at 20 h post-dose) compared to LY3214996, which clears rapidly .
- Mutation Dependence: KRASG12C: this compound suppresses RAS-GTP and pERK in NCI-H358 (KRASG12C) cells (IC50: 43 nM) . KRASG13D/Q61K: No significant tumor growth inhibition in HCT-116 (KRASG13D) or CALU-6 (KRASQ61K) xenografts .
Data Tables
Table 1: Efficacy in Preclinical Cancer Models
Table 2: Mutation-Specific Responses
Mutation | This compound Efficacy | Notes | Reference |
---|---|---|---|
SHP2E76K | Low | Requires higher concentrations | |
KRASG12C | High | IC50: 36 nM (pERK) | |
NRASQ61L | Low | Minimal RAS-GTP inhibition |
生物活性
RMC-4550 is a novel allosteric inhibitor of the protein tyrosine phosphatase SHP2, which has emerged as a significant target in cancer therapy due to its role in promoting oncogenic signaling pathways, particularly in tumors with mutations in RAS and other related pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic implications.
This compound acts primarily by inhibiting SHP2, a key regulator of the RAS/MAPK signaling pathway. By disrupting SHP2's function, this compound effectively decouples the RAS pathway from external growth signals, leading to reduced tumor cell proliferation and increased apoptosis in various cancer cell lines. The compound has shown potent inhibition of SHP2 activity with an IC50 value of approximately 0.58 nM .
In Vitro Studies
This compound has demonstrated significant efficacy across multiple cancer types, including lung, melanoma, colorectal, and pancreatic cancers. In vitro studies showed that this compound inhibited cell growth and induced apoptosis in cancer cell lines harboring various mutations associated with aggressive tumor behavior:
- Cell Lines Tested :
- NCI-H358 (Lung, KRASG12C)
- MIA PaCa-2 (Pancreas, KRASG12C)
- Other lines with BRAF mutations.
The treatment led to a marked reduction in RAS-GTP levels and downstream signaling markers such as phosphorylated ERK (pERK), indicating effective blockade of the MAPK pathway .
In Vivo Studies
In vivo experiments using patient-derived xenograft (PDX) models have further validated the antitumor activity of this compound. Notably:
- Tumor Types : Non-small-cell lung cancers with SHP2-sensitive mutations.
- Results : Tumor growth was significantly inhibited or even regressed in some cases. Mice treated with this compound experienced minimal side effects compared to traditional therapies .
Combination Therapies
This compound has shown enhanced efficacy when combined with other therapeutic agents. For instance:
- Combination with JAK2 Inhibitors : In myeloproliferative neoplasm (MPN) cell lines, this compound combined with ruxolitinib resulted in significantly enhanced growth inhibition compared to either agent alone .
- Checkpoint Blockade : The compound not only inhibits tumor growth but also modulates the immune microenvironment by promoting antitumor immunity. It induces changes in macrophage polarization and T-cell infiltration similar to checkpoint inhibitors .
Case Studies and Clinical Implications
The promising preclinical findings have led to ongoing clinical investigations into the use of this compound for treating various cancers characterized by SHP2 dependency. Early-phase clinical trials are focusing on its safety profile and efficacy as a monotherapy and in combination with other agents.
Data Summary
The following table summarizes key findings from studies involving this compound:
Q & A
Basic Research Questions
Q. What is the molecular mechanism of RMC-4550 in inhibiting SHP2, and how does this relate to its efficacy in RAS/MAPK-driven cancers?
this compound acts as a potent, selective allosteric inhibitor of SHP2 (IC50: 0.583 nM) by stabilizing the auto-inhibited conformation of wild-type SHP2, thereby blocking its phosphatase activity . This prevents SHP2-mediated activation of SOS1, a critical node in RAS nucleotide cycling and downstream MAPK signaling (e.g., pERK suppression in PC9 cells with IC50 ≈31–49 nM) . Methodologically, validate inhibition using membrane fractionation assays to track SHP2-GRB2-GAB1 complex dissociation and quantify pERK suppression via Western blotting .
Q. Which in vitro models are most appropriate for studying this compound’s activity against SHP2-dependent cancers?
Prioritize cell lines with upstream RTK/RAS pathway dependencies, such as:
- NCI-H358 (KRAS<sup>G12C</sup>) : Measure RAS-GTP and pERK suppression via G-LISA and phospho-specific flow cytometry .
- PC9 (EGFR-driven) : Use EGF-stimulated pERK assays to quantify target engagement .
- BRAF class 3 mutants (e.g., NCI-H1755) : Test in 3D cultures to assess growth inhibition, as 2D models may not reflect pathway dependency . Include isogenic HEK293 cells expressing SHP2 mutants (e.g., E76K) to evaluate resistance mechanisms .
Q. What experimental controls are critical when assessing this compound’s specificity and off-target effects?
- Catalytic domain controls : Confirm lack of activity against the free SHP2 catalytic domain (PTP) using recombinant enzyme assays .
- Mutant SHP2 comparators : Include E76K or T253M/Q257L mutants to distinguish allosteric vs. catalytic inhibition .
- Negative cell lines : Use KRAS<sup>G13D</sup> (HCT-116) or KRAS<sup>Q61K</sup> (CALU-6) models, which show insensitivity to this compound in vivo .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s efficacy in BRAF-mutant models?
In BRAF<sup>V600E</sup> (class 1) cells, this compound does not alter RAS-GTP or pERK levels in 2D cultures but inhibits proliferation in 3D models . This discrepancy highlights context-dependent signaling crosstalk. To resolve:
- Compare 2D vs. 3D culture conditions using phospho-proteomics.
- Evaluate compensatory pathways (e.g., PI3K/AKT) via multiplex kinase activity profiling.
- Validate findings in PDX models with matched genetic backgrounds .
Q. What methodologies are optimal for studying this compound’s synergy with other targeted therapies (e.g., RASG12C inhibitors or immunotherapies)?
- Combination with RASG12C(ON) inhibitors : Use orthotopic lung cancer models to assess tumor regression via micro-CT imaging and survival analysis. Measure IFN-γ pathway activation (e.g., Ifng, Gzmb upregulation) via RNA-seq .
- Immunotherapy synergy : In immune-excluded tumors, pair this compound with anti-PD-1/CTLA-4 and quantify CD8<sup>+</sup> T cell infiltration using flow cytometry .
- BCL2 co-targeting : For RTK-driven AML, combine with venetoclax and assess apoptosis via caspase-3/7 activation assays .
Q. How do SHP2 mutations (e.g., E76K) confer resistance to this compound, and what strategies can overcome this?
E76K and T253M/Q257L mutations reduce this compound’s binding affinity, as shown by abolished pERK inhibition in HEK293 mutants even at 10 μM . Strategies include:
- PROTAC-based degradation : Design compounds like R1-3C (this compound-IMiD conjugates) to degrade mutant SHP2, validated via Western blotting in MV4;11 cells .
- Alternative allosteric inhibitors : Test SHP2 inhibitors with distinct binding modes using crystallography (e.g., SHP099 derivatives) .
Q. What pharmacokinetic/pharmacodynamic (PK/PD) relationships should guide in vivo dosing regimens for this compound?
- Oral bioavailability : this compound has moderate-high bioavailability suitable for daily dosing. In KYSE-520 xenografts, unbound plasma concentrations correlate with pERK inhibition (EC50 ≈49 nM in vivo vs. 63 nM in vitro) .
- Dose optimization : Use tumor pharmacodynamic markers (e.g., pERK suppression) and tolerability metrics (body weight, organ histology) to establish maximum tolerated doses .
Q. Methodological Considerations for Data Interpretation
Q. How should researchers address variability in this compound’s efficacy across PDX models?
- Stratify PDX models by genetic drivers (e.g., EGFR vs. KRAS mutations) and prior therapy exposure.
- Perform longitudinal RNA-seq to identify adaptive resistance mechanisms (e.g., MAPK reactivation).
- Use multi-omics integration (proteomics/phosphoproteomics) to map signaling rewiring .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
- Nonlinear regression : Fit IC50/EC50 values using four-parameter logistic models (e.g., GraphPad Prism).
- Biological replicates : Perform ≥3 independent experiments (technical duplicates) to account for cell culture variability .
- Benchmarking : Compare this compound’s potency to SHP099 using ANOVA with post-hoc Tukey tests .
特性
IUPAC Name |
[3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N4O2/c1-12-18(14-4-3-5-15(22)17(14)23)26-16(10-28)20(25-12)27-8-6-21(7-9-27)11-29-13(2)19(21)24/h3-5,13,19,28H,6-11,24H2,1-2H3/t13-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUYEYLZXGGCRD-ORAYPTAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172651-73-7 | |
Record name | RMC-4550 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172651737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RMC-4550 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6NVG4EXB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。